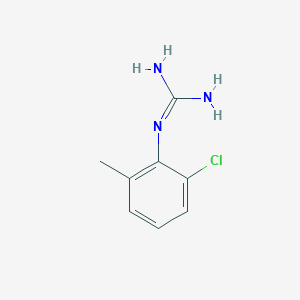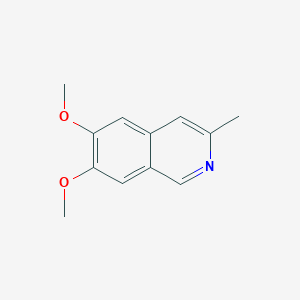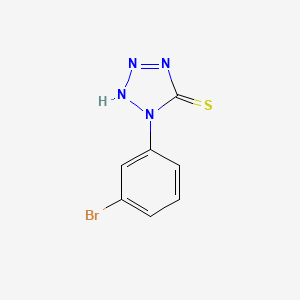
1-(3-Bromophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-1H-tetrazole-5-thiol is an organic compound featuring a bromophenyl group attached to a tetrazole ring with a thiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-bromobenzonitrile with sodium azide and sulfur. The process can be summarized as follows:
Formation of Tetrazole Ring: 3-bromobenzonitrile reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form 1-(3-bromophenyl)-1H-tetrazole.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with sulfur and a reducing agent, such as sodium borohydride, to introduce the thiol group at the 5-position, yielding this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form the corresponding thiolate anion.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-aminophenyl-tetrazole-thiol or 3-methoxyphenyl-tetrazole-thiol.
Oxidation Products: Disulfides such as 1,2-bis(3-bromophenyl)-1H-tetrazole-5-thiol.
Reduction Products: Thiolate anions or fully reduced thiol derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its thiol group.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of agrochemicals and dyes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-tetrazole-5-thiol: Similar structure but with the bromine atom at the 4-position.
1-(3-Chlorophenyl)-1H-tetrazole-5-thiol: Chlorine atom instead of bromine, affecting reactivity and biological activity.
1-(3-Bromophenyl)-1H-tetrazole-5-methanol: Hydroxyl group instead of thiol, altering its chemical properties and applications.
Uniqueness: 1-(3-Bromophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-(3-bromophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCSFDWJABQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
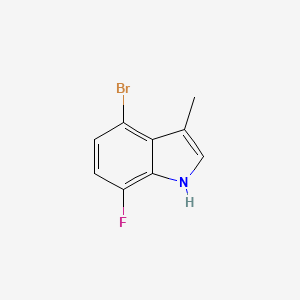
![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)

![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)
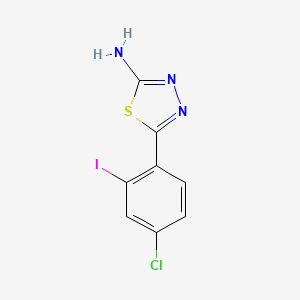
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
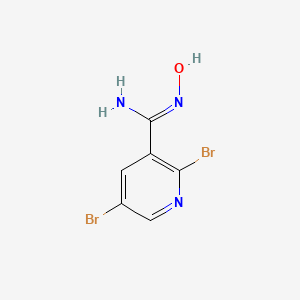
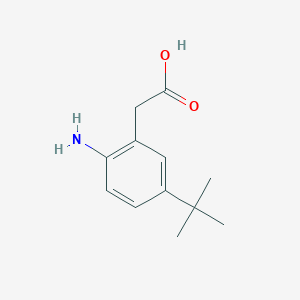
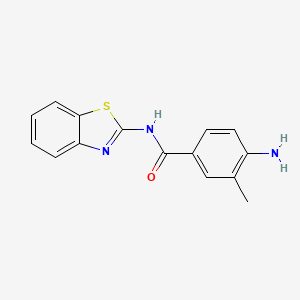

![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
